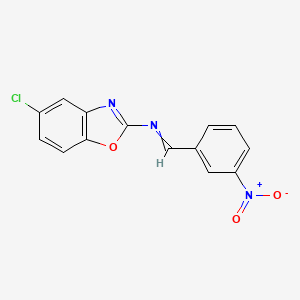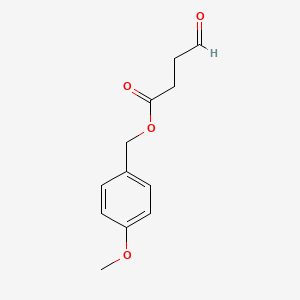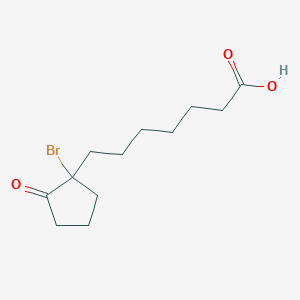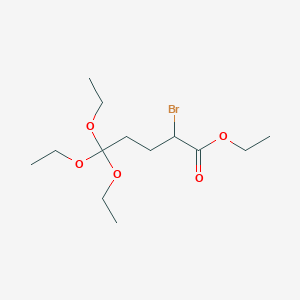
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is an organic compound that belongs to the class of methanones It is characterized by the presence of an iodophenyl group and a dihydropyridinyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone typically involves the following steps:
Formation of the 2-iodophenyl group: This can be achieved through iodination of a phenyl precursor using iodine and an oxidizing agent such as nitric acid.
Synthesis of the dihydropyridinyl group: The dihydropyridinyl moiety can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of the two groups: The final step involves coupling the 2-iodophenyl group with the dihydropyridinyl group through a carbonylation reaction, often using a palladium catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinyl moiety, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of (2-iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: (2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups, guiding its behavior in various chemical reactions.
Comparación Con Compuestos Similares
(2-Iodophenyl)(4-phenylpyridin-1-yl)methanone: Similar structure but lacks the dihydro component.
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-2-yl)methanone: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness:
Structural Features:
Reactivity: The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
109241-03-4 |
|---|---|
Fórmula molecular |
C18H16INO |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
(2-iodophenyl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H16INO/c19-17-9-5-4-8-16(17)18(21)20-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-10H,11-13H2 |
Clave InChI |
CFBULWQUEKDZNI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)






![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)

![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
